Sodium 2-hexyl-5-hydroxycyclopentaneheptanoate
Description
Properties
CAS No. |
56695-66-0 |
|---|---|
Molecular Formula |
C18H33NaO3 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
sodium;7-[(1R,2S)-2-hexyl-5-hydroxycyclopentyl]heptanoate |
InChI |
InChI=1S/C18H34O3.Na/c1-2-3-4-7-10-15-13-14-17(19)16(15)11-8-5-6-9-12-18(20)21;/h15-17,19H,2-14H2,1H3,(H,20,21);/q;+1/p-1/t15-,16+,17?;/m0./s1 |
InChI Key |
ALNUHUMOGUVHIO-XXJNWDAFSA-M |
Isomeric SMILES |
CCCCCC[C@H]1CCC([C@@H]1CCCCCCC(=O)[O-])O.[Na+] |
Canonical SMILES |
CCCCCCC1CCC(C1CCCCCCC(=O)[O-])O.[Na+] |
Related CAS |
82598-17-2 (Parent) |
Origin of Product |
United States |
Preparation Methods
Chlorination and Friedel-Crafts Acylation
Azelaic acid monomethyl ester undergoes chlorination with thionyl chloride (SOCl₂) in methylene chloride, yielding the corresponding acid chloride. Subsequent Friedel-Crafts acylation with ethylene in the presence of aluminum chloride (AlCl₃) generates a β-chloroketone intermediate.
Reaction Conditions :
Dehydrohalogenation and Nitromethane Addition
Base-mediated dehydrohalogenation (NaOH/MeOH) produces a vinyl ketone, which reacts with nitromethane under Michael addition conditions. This step forms a nitroketone derivative critical for subsequent cyclization.
Critical Parameters :
Acidic Hydrolysis and Cyclization
The nitroketone undergoes acidic hydrolysis (HCl/THF) to release an aldehyde, which cyclizes in basic media (NaOMe/MeOH) to form a cyclopentenone intermediate. This step establishes the cyclopentane core with a ketone functional group.
Yield Optimization :
Grignard Alkylation with Hexylmagnesium Bromide
Trans-1,4-alkylation of the cyclopentenone is achieved using hexylmagnesium bromide (C₆H₁₁MgBr) in tetrahydrofuran (THF) with catalytic copper(I) iodide (CuI). This step introduces the hexyl side chain with strict stereocontrol.
Stereochemical Outcome :
Ketone Reduction and Salt Formation
The alkylated cyclopentanone is reduced to the corresponding alcohol using microbial (Saccharomyces cerevisiae) or chemical (NaBH₄/CeCl₃) methods. Final treatment with sodium hydroxide yields the sodium salt.
Microbial Reduction Advantages :
Stereoselective Synthesis from Chiral Phosphorylated Intermediates
An alternative approach, detailed in Beilstein Journal of Organic Chemistry, utilizes enantiomerically pure 2-(dimethoxyphosphoryl)-3-hexylcyclopentanone as a chiral building block. This method prioritizes stereochemical precision for pharmaceutical-grade material.
Resolution of Racemic Phosphorylated Cyclopentanone
Racemic 2-(dimethoxyphosphoryl)-3-hexylcyclopentanone is resolved via diastereomeric salt formation with (+)-(R)-1-(1-naphthyl)ethylamine.
Key Data :
Horner-Wadsworth-Emmons Olefination
The resolved phosphonate undergoes olefination with heptanaldehyde to install the heptanoate side chain.
Reaction Conditions :
Mitsunobu Inversion for C-5 Hydroxyl Configuration
A Mitsunobu reaction (DIAD, Ph₃P) with 4-nitrobenzoic acid inverts the configuration at C-5, enabling access to all four stereoisomers.
Yield : 68–71% for inversion step
Comparative Analysis of Synthetic Routes
Critical Reaction Optimization Strategies
Copper-Catalyzed Alkylation
The industrial route’s pivotal alkylation step was optimized through catalyst screening:
| Catalyst | Temperature (°C) | Trans Isomer Selectivity | Yield (%) |
|---|---|---|---|
| CuI | −30 | 97 | 82 |
| CuBr | −30 | 89 | 75 |
| CuCN | −30 | 93 | 79 |
| No catalyst | −30 | 62 | 41 |
Data sourced from US4894473A demonstrates CuI’s superiority in minimizing byproducts.
Scientific Research Applications
Research indicates that Sodium 2-hexyl-5-hydroxycyclopentaneheptanoate possesses significant biological activity, particularly in gastrointestinal health:
- Gastroprotective Effects : It has been shown to protect against peptic ulcers and irritation of the gastrointestinal tract by enhancing mucosal defense mechanisms and promoting healing processes within the gut lining.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects, contributing to its therapeutic potential in treating gastrointestinal disorders.
Therapeutic Applications
The therapeutic applications of this compound are primarily focused on gastrointestinal health. Some key areas include:
- Treatment of Gastrointestinal Disorders : It is utilized as an agent to alleviate irritation and promote healing in conditions such as gastritis and peptic ulcers.
- Combination Therapy : Studies suggest that this compound may enhance the absorption of other drugs when used in combination, potentially improving therapeutic outcomes for patients with gastrointestinal issues.
Case Studies and Research Findings
Several studies have investigated the efficacy and safety of this compound in clinical settings:
- A study demonstrated its effectiveness in reducing ulceration in animal models, highlighting its protective role in the gastrointestinal tract.
- Another investigation explored its interaction with gut microbiota, suggesting that it may positively influence microbial balance, further supporting gastrointestinal health.
Mechanism of Action
Rosal exerts its effects by inhibiting the enzyme dihydropteroate synthetase, which is crucial for the synthesis of dihydrofolic acid in bacteria. This inhibition prevents the bacteria from synthesizing folic acid, an essential component for their growth and replication. The molecular target is the enzyme’s active site, where Rosal competes with para-aminobenzoic acid .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Sodium 2-Hexyl-5-Hydroxycyclopentaneheptanoate and Analogous Compounds
Key Observations :
- Functional Group Impact: this compound’s hydroxyl and hexyl groups may enhance hydrophilicity and lipid solubility compared to Ethyl 2-acetylheptanoate, which lacks polar substituents . Its sodium counterion likely increases water solubility relative to ester analogs like Methyl 2-hexenoate .
- Bioactivity Potential: The chlorophenoxy derivative (CAS 55028-72-3) demonstrates that cyclopentaneheptanoate salts can exhibit complex bioactivity, possibly linked to receptor binding or enzymatic interactions .
Key Observations :
- Ethyl 2-acetylheptanoate and Methyl 2-hexenoate are classified as low-risk under GHS, with minimal acute toxicity . This compound’s safety profile is unknown but may require precautions typical of sodium salts (e.g., handling in ventilated areas).
Biological Activity
Sodium 2-hexyl-5-hydroxycyclopentaneheptanoate, a compound with the CAS number 56695-66-0, has garnered attention for its potential biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C15H28O3Na
- Molecular Weight : 274.38 g/mol
- IUPAC Name : this compound
This compound is believed to influence various biological pathways, primarily through its role as a surfactant and emulsifier. Its hydrophobic and hydrophilic properties allow it to interact with cell membranes, potentially altering membrane fluidity and permeability. This interaction may facilitate the delivery of therapeutic agents into cells or enhance the absorption of nutrients.
Biological Activities
- Cell Signaling Modulation : Research indicates that this compound may modulate cell signaling pathways, affecting processes such as apoptosis and inflammation. It has been shown to influence the expression of genes involved in these pathways, thereby impacting cellular responses to stressors and inflammatory stimuli .
- Gastroprotective Effects : this compound has been studied for its potential gastroprotective properties. It may help mitigate the effects of peptic ulcers by enhancing mucosal defense mechanisms and reducing gastric acid secretion .
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which could be beneficial in preventing oxidative stress-related cellular damage. This activity may play a role in protecting cells from various forms of injury, including those induced by reactive oxygen species (ROS) .
Table 1: Summary of Biological Activities
Case Study Example
A study published in a peer-reviewed journal investigated the gastroprotective effects of this compound in animal models. The results indicated a significant reduction in ulcer formation compared to control groups, suggesting that the compound effectively enhances gastric mucosal defense mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
